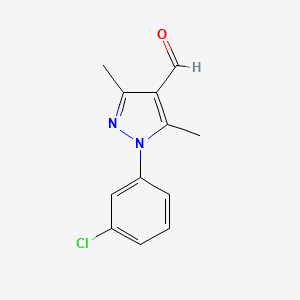

1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Description

Historical Development of Pyrazole Chemistry

The foundation of pyrazole chemistry dates to 1883, when German chemist Ludwig Knorr first introduced the term "pyrazole" while investigating quinoline derivatives. Knorr's serendipitous synthesis of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) marked the discovery of the first pyrazole derivative with pharmacological activity. Systematic advancements followed, including Hans von Pechmann's 1898 synthesis of pyrazole from acetylene and diazomethane, and the isolation of the first natural pyrazole derivative, 1-pyrazolyl-alanine, from watermelon seeds in 1959.

The development of pyrazole-4-carbaldehydes accelerated in the late 20th century with the adoption of Vilsmeier-Haack formylation, enabling precise functionalization at the 4-position. This methodological breakthrough facilitated the synthesis of derivatives like 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, which became pivotal in medicinal chemistry research.

Position of this compound in Heterocyclic Chemistry

This compound (C₁₂H₁₁ClN₂O, MW 234.68 g/mol) exemplifies the structural diversity achievable within pyrazole chemistry. Key features include:

- Aromatic pyrazole core : Planar geometry with bond lengths of ~1.33 Å between adjacent nitrogen and carbon atoms.

- 3-Chlorophenyl substituent : Introduces steric bulk and electronic effects via the para-chloro group, enhancing binding affinity in biological systems.

- Aldehyde functionality : Serves as an electrophilic site for nucleophilic additions and cyclocondensation reactions.

The compound’s reactivity profile enables its use as a precursor for fused heterocycles, including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are prevalent in kinase inhibitors. Its structural features are compared with related derivatives in Table 1.

Table 1: Structural Comparison of Pyrazole-4-carbaldehyde Derivatives

Significance in Contemporary Chemical Research

Recent studies highlight three primary research domains for this compound:

- Medicinal Chemistry : Serves as a scaffold for COX-2 inhibitors and serotonin receptor modulators. Derivatives show micromolar-range activity against breast (MCF7) and lung (A549) cancer cell lines.

- Agrochemical Development : The chloro-phenyl moiety enhances interactions with fungal CYP51 enzymes, making it a candidate for next-generation fungicides.

- Materials Science : Conjugation with π-electron systems enables applications in organic light-emitting diodes (OLEDs) due to tunable charge-transfer properties.

Synthetic methodologies have evolved to improve efficiency, as demonstrated in Table 2.

Table 2: Synthesis Methods for this compound

The compound’s aldehyde group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile) and forms Schiff bases with amines, enabling rapid diversification. These reactions underpin its utility in high-throughput drug discovery platforms.

Properties

IUPAC Name |

1-(3-chlorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-4-10(13)6-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBWBUFTEPDFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The most commonly reported synthesis of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves the cyclization of 3-chlorobenzaldehyde with acetylacetone in the presence of a base such as sodium ethoxide under reflux in ethanol. This reaction forms the pyrazole ring by condensation, incorporating the aldehyde group at the 4-position of the pyrazole ring and methyl groups at positions 3 and 5 (Scheme 1).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 3-Chlorobenzaldehyde + Acetylacetone | Formation of intermediate β-diketone derivative |

| 2 | Sodium ethoxide (base), reflux in ethanol | Cyclization to this compound |

This method is widely used due to its simplicity and the availability of starting materials.

Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives

A well-documented approach to polysubstituted pyrazoles is the cyclocondensation of 1,3-diketones with hydrazine or substituted hydrazines. This method can be adapted to prepare this compound by using a 3-chlorophenyl-substituted hydrazine derivative and acetylacetone or related diketones.

- The reaction typically proceeds under mild conditions, often at ambient temperature or with gentle heating.

- Solvents such as ethanol or aprotic polar solvents (DMF, NMP) can be used.

- Acid or base catalysis can influence regioselectivity and yield.

- Nano-catalysts (e.g., nano-ZnO) have been reported to improve yields and reduce reaction times in similar pyrazole syntheses.

Palladium-Catalyzed Cross-Coupling Reactions

Advanced synthetic routes employ palladium-catalyzed cross-coupling reactions for the functionalization of pyrazole intermediates, especially when introducing aryl substituents such as the 3-chlorophenyl group.

- Starting from pyrazole triflates derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions can be used to attach various aryl groups.

- This method allows for regioselective substitution and the synthesis of diverse derivatives with high yields and purity.

- The palladium-catalyzed approach is especially valuable for late-stage functionalization and for accessing ortho-substituted pyrazole carbaldehydes.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Cyclization of 3-chlorobenzaldehyde + acetylacetone with sodium ethoxide | Sodium ethoxide, ethanol, reflux | Simple, accessible reagents | May require purification steps | Moderate to high |

| Cyclocondensation of 1,3-diketones + hydrazines | Hydrazine derivatives, ethanol or aprotic solvents | Mild conditions, green protocols possible | Regioselectivity control needed | Up to 95 (with nano-catalysts) |

| Vilsmeier-Haack formylation | Phosphoryl chloride, DMF, low temp | Selective aldehyde introduction | Requires careful temperature control | High |

| Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) | Pyrazole triflates, arylboronic acids, Pd catalysts | High regioselectivity, functional group tolerance | Requires palladium catalyst, more steps | High (80-90) |

Research Findings and Optimization Notes

- The reaction of 3-chlorobenzaldehyde with acetylacetone under sodium ethoxide base reflux conditions reliably produces the target pyrazole aldehyde with good yield and purity.

- Using aprotic polar solvents with acid additives (e.g., HCl in DMF) can accelerate cyclocondensation and improve yields.

- Nano-ZnO catalysis offers a green and efficient alternative for pyrazole synthesis, reducing reaction time and improving yields up to 95%.

- The Vilsmeier-Haack reaction is effective for selective formylation of pyrazoles, with reaction monitoring by TLC ensuring completion.

- Palladium-catalyzed cross-coupling reactions enable diversification of the pyrazole scaffold, allowing for the introduction of various aryl groups including 3-chlorophenyl, with good to excellent yields and regioselectivity.

Summary Table of Key Data

| Parameter | Data/Details |

|---|---|

| Molecular Formula | C12H11ClN2O |

| Molecular Weight | 234.68 g/mol |

| CAS Number | 294877-36-4 |

| Typical Reaction Temperature | Reflux in ethanol (~78°C) or 273-363 K (formylation) |

| Common Solvents | Ethanol, DMF, NMP, 1,4-dioxane |

| Catalysts | Sodium ethoxide, nano-ZnO, Pd(PPh3)4 |

| Yield Range | 60-95% depending on method |

| Reaction Time | 4 h to overnight |

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar solvents.

Major Products Formed

Oxidation: 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Reduction: 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-methanol

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemical research, 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to the formation of novel compounds with potential applications in different sectors .

Biology

This compound has been investigated for its bioactive properties , particularly in the following areas:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial effects against various pathogens. For instance, compounds derived from pyrazole-4-carbaldehydes have demonstrated activity against bacteria such as E. coli and S. aureus .

- Anti-inflammatory Effects : Research indicates that certain pyrazole derivatives can inhibit COX-2 enzymes, which are involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .

- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in preclinical studies, making them candidates for further exploration in cancer therapy .

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent . Its structural characteristics allow for modifications that could enhance its efficacy as a drug candidate targeting specific diseases, particularly those related to inflammation and infection .

Industrial Applications

The compound is utilized in the production of advanced materials, including polymers and coatings . Its chemical stability and reactivity make it suitable for incorporation into polymer matrices or as a precursor for various industrial chemicals .

Data Table: Summary of Applications

| Application Area | Specific Uses | Observed Effects |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Facilitates formation of complex molecules |

| Biology | Antimicrobial | Active against E. coli, S. aureus |

| Anti-inflammatory | Inhibits COX-2 enzymes | |

| Antitumor | Potential growth inhibition in tumors | |

| Medicine | Drug development | Candidates for anti-inflammatory and antimicrobial therapies |

| Industry | Material production | Used in polymers and coatings |

Case Studies

- Antimicrobial Activity Study : A study conducted on various pyrazole derivatives revealed that modifications on the pyrazole ring significantly enhanced antibacterial activity against gram-positive and gram-negative bacteria. The study highlighted the importance of substituents like chlorine in increasing potency .

- Anti-inflammatory Research : Research focusing on COX-2 inhibition demonstrated that certain pyrazole derivatives could reduce inflammation markers in animal models, suggesting their potential use in treating arthritis and other inflammatory conditions .

- Cancer Therapeutics : A series of experiments indicated that specific derivatives of pyrazole compounds could inhibit cell proliferation in various cancer cell lines, paving the way for future drug development efforts targeting cancer .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the pyrazole ring can engage in π-π interactions with aromatic residues in proteins, further modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with structurally analogous pyrazole-carbaldehyde derivatives, emphasizing substituent effects, physicochemical properties, and biological activities:

Key Observations:

Substituent Effects: Chlorine vs. Methyl Groups: The 3,5-dimethyl configuration in the target compound and reduces steric hindrance compared to bulkier substituents (e.g., trifluoromethyl in ), favoring synthetic accessibility.

Biological Activity: The 3,5-difluorophenyl derivative exhibits notable antitumor activity, suggesting that halogenated aryl groups may enhance cytotoxicity.

Crystallographic Insights: Derivatives like 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde adopt planar pyrazole rings with minor torsional deviations (<5°) due to methyl groups. Such data aid in predicting the target compound’s solid-state behavior.

Synthetic Methods :

- Vilsmeier-Haack formylation is a common route for introducing the carbaldehyde group, as seen in . Modifications (e.g., sulfanyl groups in ) require specialized reagents, increasing synthetic complexity.

Biological Activity

1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, with the CAS number 294877-36-4, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a 3-chlorophenyl group and an aldehyde functional group, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common synthetic route involves the reaction of 3-chlorobenzaldehyde with acetylacetone in the presence of sodium ethoxide under reflux conditions. This process yields the pyrazole ring structure integral to its biological activity.

Reaction Conditions:

- Reagents: 3-chlorobenzaldehyde, acetylacetone, sodium ethoxide

- Solvent: Ethanol

- Temperature: Reflux

- Time: Several hours

Biological Activity

This compound has been studied for various biological activities, including:

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation in various cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | NCI-H460 | 42.30 |

| This compound | A549 | TBD |

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It shows promising results against various bacterial strains, suggesting potential applications in treating infections.

3. Anti-inflammatory Properties

Preliminary studies suggest that this pyrazole derivative may possess anti-inflammatory effects, contributing to its potential therapeutic applications in inflammatory diseases.

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives:

- Study by Bouabdallah et al. (2022): This research screened various pyrazole derivatives against Hep-2 and P815 cancer cell lines, revealing significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

- Research by Wei et al. (2022): The study focused on ethyl derivatives of pyrazoles and reported one compound with an IC50 value of 26 µM against A549 lung cancer cells .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Kinases: Some studies suggest that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Q & A

Q. What are the common synthetic routes for 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with a chlorinating agent (e.g., POCl₃) and a formylating agent (e.g., DMF) under reflux conditions . Key parameters include temperature control (60–80°C) and stoichiometric ratios of reagents. For example, excess DMF improves formylation efficiency, while prolonged reaction times may lead to side products like over-chlorinated derivatives. Yield optimization requires monitoring via TLC or HPLC to terminate the reaction at the intermediate carbaldehyde stage .

Q. Which analytical techniques are critical for characterizing the structural purity of this compound?

- Methodological Answer :

- XRD : Determines crystal structure and confirms monoclinic systems common to pyrazole derivatives. Lattice parameters (e.g., unit cell dimensions) validate molecular packing .

- FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, aromatic C-Cl at ~750 cm⁻¹) and detects impurities like residual solvents .

- TEM/particle size analysis : Assesses crystallite size (typically <100 nm for pure samples) and morphology, which correlates with solubility and reactivity .

Q. How do substituents on the pyrazole ring (e.g., 3-chlorophenyl vs. phenyl) affect reactivity in downstream reactions?

- Methodological Answer : The 3-chlorophenyl group enhances electrophilic substitution resistance due to the electron-withdrawing Cl atom, making the aldehyde group more reactive toward nucleophiles (e.g., amines in Schiff base formation). Comparative studies with phenyl-substituted analogs show slower reaction kinetics in the latter, as electron-donating groups deactivate the aldehyde .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the 3-chlorophenyl and methyl groups?

- Methodological Answer : Single-crystal XRD at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Torsion angles (e.g., C4–N1–N2–C2 = −0.6°) and bond lengths (C=O at 1.21 Å) confirm the planar geometry of the pyrazole ring and the orientation of substituents. Discrepancies between computational (DFT) and experimental data can be resolved by refining occupancy factors for disordered atoms .

Q. How should researchers address contradictions in reported biological activity data for pyrazole-carbaldehyde derivatives?

- Methodological Answer : Inconsistent bioactivity (e.g., antioxidant vs. anti-inflammatory efficacy) often arises from assay-specific conditions. For example, DPPH radical scavenging assays may favor electron-rich derivatives, while COX-2 inhibition requires steric compatibility. Cross-validation using multiple assays (e.g., FRAP, NO inhibition) and SAR studies (varying substituents at the 1- and 3-positions) can clarify mechanisms .

Q. What strategies optimize the regioselectivity of nucleophilic reactions at the carbaldehyde group?

- Methodological Answer :

- Catalyst selection : K₂CO₃ in polar aprotic solvents (e.g., DMF) promotes nucleophilic attack at the aldehyde carbon while suppressing side reactions at the pyrazole nitrogen .

- Protecting groups : Temporarily blocking the NH group of pyrazole with acetyl or Boc groups prevents competing reactions .

Q. How do solvent polarity and temperature influence the tautomeric equilibrium of the pyrazole ring?

- Methodological Answer : In nonpolar solvents (e.g., toluene), the 1H-pyrazole tautomer dominates, stabilizing the aldehyde group. Polar solvents (e.g., DMSO) shift equilibrium toward the 4H-pyrazole form, altering reactivity. Variable-temperature NMR (25–80°C) quantifies tautomer ratios via signal splitting (e.g., aldehyde proton shifts by 0.2–0.5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.